TL 13-27

Description

Properties

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUFCVVMSZNOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53ClN10O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TL13-Class Anaplastic Lymphoma Kinase (ALK) Degraders

A Note on Nomenclature: This guide addresses the mechanism of action for a class of targeted protein degraders. While the query specified "TL 13-27," publicly available scientific literature extensively documents a closely related and potent PROTAC® degrader designated TL13-12 []. Given the specificity of the audience and the technical nature of the request, this guide will focus on the well-characterized mechanisms of TL13-12 as a representative of this class of molecules. It is presumed that "TL 13-27" refers to a related compound within the same developmental series, likely sharing a core mechanism of action.

Introduction: The Dawn of Targeted Protein Degradation

The therapeutic landscape is rapidly evolving beyond simple inhibition of protein function. A new paradigm, targeted protein degradation (TPD), aims to eliminate pathogenic proteins from the cellular environment altogether. This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively tag and destroy proteins of interest. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These bifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.

This guide provides a detailed examination of the mechanism of action of the TL13-class of PROTACs, with a specific focus on the anaplastic lymphoma kinase (ALK) degrader, TL13-12. ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, acts as a potent oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. TL13-12 represents a novel therapeutic strategy to overcome the limitations of traditional ALK inhibitors by eliminating the ALK protein entirely.

Part 1: Molecular Architecture and Ternary Complex Formation

The efficacy of a PROTAC degrader is contingent on its unique tripartite structure. TL13-12 is a quintessential example, comprising three key components:

-

A high-affinity ligand for the target protein: In the case of TL13-12, this is derived from a potent pyrimidine-based ALK inhibitor[]. This "warhead" ensures specific binding to the ALK kinase domain.

-

A recruiter for an E3 ubiquitin ligase: TL13-12 incorporates a ligand for the Cereblon (CRBN) E3 ligase, specifically the well-characterized immunomodulatory drug, pomalidomide[].

-

A flexible linker: This chemical scaffold connects the ALK inhibitor and the Cereblon ligand. The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex (ALK-TL13-12-Cereblon).

The primary mechanism of action is initiated by the formation of this ternary complex. TL13-12 acts as a molecular glue, bringing the ALK protein into close proximity with the Cereblon E3 ligase.

Visualizing the Ternary Complex Formation

Caption: Formation of the ALK-TL13-12-Cereblon ternary complex.

Part 2: The Ubiquitination Cascade and Proteasomal Degradation

Once the ternary complex is formed, the catalytic activity of the E3 ligase is brought to bear on the ALK protein. The process unfolds as follows:

-

Ubiquitin Transfer: The Cereblon E3 ligase, now in close proximity to ALK, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ALK protein.

-

Polyubiquitination: This process is repeated, leading to the formation of a polyubiquitin chain on the ALK protein. This chain serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated ALK protein is recognized and shuttled to the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and cleaves the ALK protein into small peptides, effectively eliminating it from the cell. Importantly, the TL13-12 molecule is then released and can engage another ALK protein, allowing it to act catalytically.

Visualizing the Degradation Pathway

Caption: The ubiquitination and proteasomal degradation of ALK.

Part 3: Cellular Consequences and Therapeutic Implications

The degradation of ALK protein leads to a profound and sustained inhibition of its downstream signaling pathways. Unlike traditional inhibitors that only block the kinase activity and can be overcome by mutations or increased protein expression, degradation removes the entire protein scaffold, preventing both kinase-dependent and -independent functions. This results in the abrogation of key oncogenic signaling cascades, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Quantitative Data Summary

| Metric | Value | Cell Line Context | Reference |

| IC50 for ALK Degradation | 0.69 nM | Varies by cell line | [] |

| Affected Cancer Types | NSCLC, ALCL, Neuroblastoma | Cell line models | [] |

Part 4: Experimental Validation Protocols

The characterization of a PROTAC degrader like TL13-12 involves a series of well-defined experimental workflows to validate its mechanism of action.

Protocol 1: Assessment of ALK Protein Degradation

-

Cell Culture: Plate ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, H3122 for NSCLC) at a suitable density.

-

Treatment: Treat cells with a dose-response range of TL13-12 for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lysis: Harvest cells and prepare protein lysates.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ALK and a loading control (e.g., GAPDH, β-actin).

-

Analysis: Quantify band intensities to determine the extent of ALK degradation relative to the loading control. The DC50 (concentration required for 50% degradation) can be calculated from the dose-response curve.

Protocol 2: Confirmation of Proteasome-Mediated Degradation

-

Cell Culture and Treatment: Culture ALK-positive cells as described above.

-

Co-treatment: Treat cells with TL13-12 in the presence or absence of a proteasome inhibitor (e.g., MG132) or a Cullin-NEDDylation inhibitor (e.g., MLN4924).

-

Analysis: Perform Western blotting for ALK. A rescue of ALK degradation in the presence of the inhibitors confirms that the degradation is proteasome- and E3 ligase-dependent.

Experimental Workflow Visualization

Caption: Workflow for validating the mechanism of action of TL13-12.

Part 5: Challenges and Future Directions

A critical aspect of developing PROTAC degraders is understanding potential resistance mechanisms. For the TL13 class of molecules, it has been demonstrated that the expression of the drug transporter ABCB1 can compromise degrader potency in some cell types[]. This highlights the importance of evaluating drug transporter expression in target patient populations and potentially co-administering ABCB1 inhibitors to enhance efficacy.

Future research will likely focus on optimizing the linker and E3 ligase recruiter to improve potency, selectivity, and pharmacokinetic properties, as well as exploring novel E3 ligases to expand the scope of targeted protein degradation.

Conclusion

The TL13-class of ALK degraders, exemplified by TL13-12, represents a powerful and innovative approach to cancer therapy. By hijacking the cell's own ubiquitin-proteasome system, these molecules achieve the complete elimination of the oncogenic ALK protein, offering a promising strategy to overcome the limitations of traditional kinase inhibitors. A thorough understanding of their mechanism of action, from ternary complex formation to proteasomal degradation, is essential for their continued development and successful clinical translation.

References

Sources

An In-depth Technical Guide to TL 13-27: The Imperative Negative Control in PROTAC-mediated Kinase Degradation

Preamble: The Principle of Provable Absence in Targeted Protein Degradation

In the pioneering field of targeted protein degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) represents a paradigm shift from occupancy-driven inhibition to event-driven elimination. These heterobifunctional molecules elegantly hijack the cell's own ubiquitin-proteasome system (UPS) to catalytically induce the degradation of specific proteins of interest (POIs).[1][2] The mechanism is predicated on the formation of a productive ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.[1][3][4]

However, the very elegance of this system demands the highest level of scientific rigor. How can we be certain that the observed disappearance of a target protein is a direct result of this specific, induced-proximity mechanism and not an artifact of off-target toxicity, transcriptional repression, or non-specific cellular stress? This is where the concept of a negative control becomes not just a formality, but the cornerstone of a robust and publishable PROTAC study. A well-designed negative control is structurally analogous to the active PROTAC but contains a specific chemical modification that ablates a critical function, thereby proving that the intended mechanism is solely responsible for the desired outcome.[3][5]

This guide provides an in-depth technical exploration of TL 13-27, a quintessential negative control for the multi-kinase degrader TL 12-186. We will dissect its design principles, its application in validating the mechanism of action, and provide field-proven protocols for its use in the laboratory.

The Molecular Logic of TL 13-27: A Deliberate Inactivation

To understand the function of TL 13-27, one must first understand its active counterpart, TL 12-186. TL 12-186 is a potent multi-kinase degrader that links a promiscuous kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[6]

The design of TL 13-27 is a masterful example of precise molecular engineering. It is synthesized to be nearly identical to TL 12-186, retaining the same multi-kinase binding warhead and linker. The critical modification lies in the E3 ligase ligand. The glutarimide moiety on the pomalidomide-based CRBN ligand is replaced with a δ-lactam moiety.[6] This seemingly subtle change dramatically reduces the molecule's binding affinity for CRBN.[6]

This ensures that TL 13-27 can still engage with the same portfolio of kinases as the active degrader, but it can no longer effectively recruit the CRBN E3 ligase.[6] Consequently, it cannot form the ternary complex required to initiate ubiquitination and degradation. By comparing the cellular effects of TL 12-186 to TL 13-27, a researcher can confidently attribute any observed protein degradation to the specific, CRBN-dependent activity of the active PROTAC.

Visualizing the Mechanism: Active vs. Inactive Complex Formation

The following diagrams illustrate the fundamental difference in the mechanism of action between an active PROTAC and its negative control.

Caption: Workflow of an active PROTAC inducing target degradation.

Caption: TL 13-27 fails to form a ternary complex, preventing degradation.

Experimental Validation: A Step-by-Step Guide

The true utility of TL 13-27 is realized in its application. The following protocols are designed as self-validating systems, where the inclusion of the negative control provides an unambiguous interpretation of the results.

Assay 1: Confirming Target Degradation via Western Blot

The most direct method to assess PROTAC efficacy is to measure the reduction in target protein levels.

Objective: To quantify the degradation of a target kinase following treatment with TL 12-186 and to demonstrate that this degradation is absent with the negative control, TL 13-27.

Step-by-Step Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., MOLM-14, an acute myeloid leukemia line) at a density that will ensure they are in a logarithmic growth phase (approx. 70-80% confluency) at the time of harvest.

-

Compound Preparation: Prepare stock solutions of TL 12-186 and TL 13-27 in DMSO (e.g., 10 mM). Create a serial dilution series for both compounds in cell culture medium to achieve the desired final concentrations. Include a "Vehicle" control containing the same final concentration of DMSO.

-

Treatment: Treat cells with the active PROTAC, negative control, or vehicle for a predetermined time course (e.g., 4, 8, 12, and 24 hours). A dose-response experiment at a fixed time point (e.g., 18 hours) is also critical.[7]

-

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and modification post-lysis.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. This step is essential for ensuring equal protein loading on the gel.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target kinase overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging and Analysis: Capture the signal using a digital imager. Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to confirm equal loading. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

Data Presentation: Expected Outcomes

The results should demonstrate a dose- and time-dependent decrease in the target protein levels only in cells treated with the active PROTAC.

| Compound | Concentration (nM) | Treatment Time (h) | Normalized Target Protein Level (%) |

| Vehicle (DMSO) | N/A | 18 | 100 |

| TL 12-186 | 10 | 18 | 75 |

| 100 | 18 | 20 | |

| 1000 | 18 | <10 | |

| TL 13-27 | 10 | 18 | 98 |

| 100 | 18 | 95 | |

| 1000 | 18 | 92 |

From dose-response data, key parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be calculated.[3] The expected DC₅₀ for TL 12-186 would be in the low nanomolar range, while for TL 13-27, no significant degradation should be observed.

Assay 2: Proving Ternary Complex Formation via Co-Immunoprecipitation

This assay provides mechanistic proof that the active PROTAC induces a physical interaction between the target protein and the E3 ligase inside the cell.

Objective: To demonstrate that TL 12-186, but not TL 13-27, promotes the formation of a complex between the target kinase and CRBN.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with a concentration of TL 12-186 known to be effective (e.g., 100 nM), TL 13-27 (100 nM), and Vehicle for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.

-

Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors. Avoid harsh detergents like SDS that would disrupt protein-protein interactions.

-

Pre-clearing: Incubate the lysates with Protein A/G beads for 1 hour to reduce non-specific binding to the beads.

-

Immunoprecipitation:

-

Set aside a small aliquot of the supernatant as "Input."

-

Incubate the remaining cleared lysate with an antibody against the E3 ligase (anti-CRBN) or an isotype control IgG overnight at 4°C. The isotype control is crucial to ensure the pulldown is specific.

-

Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them 3-5 times with cold IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the Input and IP samples by Western blot, probing for the target kinase.

Expected Outcome: The target kinase should be detected in the anti-CRBN immunoprecipitate only from cells treated with the active PROTAC, TL 12-186. Its absence in the TL 13-27 and vehicle lanes confirms that the interaction is PROTAC-dependent and requires a functional E3 ligase binder.

Assay 3: Assessing Downstream Phenotype via Cell Viability

Ultimately, the goal of degrading a target is to elicit a biological response, such as inhibiting cancer cell proliferation.

Objective: To show that the antiproliferative effects of TL 12-186 are dependent on CRBN-mediated degradation and are not seen with TL 13-27.[6]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Compound Preparation: Prepare 2-3x serial dilutions of TL 12-186 and TL 13-27.

-

Treatment: Treat the cells with the compound dilutions and incubate for a period relevant to the cell doubling time (e.g., 72 hours).

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by using a resazurin-based assay.[]

-

Data Analysis: Plot the viability data against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Data Presentation: Expected Outcomes

| Compound | Cell Line | IC₅₀ (nM) | Interpretation |

| TL 12-186 | MOLM-14 (WT) | Potent (e.g., ~50 nM) | Active degradation of key kinases leads to cell death/growth arrest. |

| TL 13-27 | MOLM-14 (WT) | Inactive (e.g., >10,000 nM) | Target engagement without degradation is insufficient to cause the phenotype. |

| TL 12-186 | MOLM-14 (CRBN -/-) | Inactive (e.g., >10,000 nM) | Confirms the phenotype is strictly dependent on the CRBN E3 ligase. |

This experimental design, particularly the inclusion of a CRBN knockout cell line, provides orthogonal validation that the observed phenotype is a direct consequence of PROTAC-mediated degradation.[6]

Conclusion: The Indispensable Role of the Negative Control

References

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

-

PROTAC diastereomer Design(negative control). Protocols.io. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

-

A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. PMC - NIH. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

-

TARGETED PROTEIN DEGRADATION. Bio-Techne. [Link]

Sources

- 1. resources.tocris.com [resources.tocris.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Therapeutic Promise of the δ-Opioid Receptor

This guide provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of KNT-127, a novel, selective δ-opioid receptor (DOR) agonist. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry.

The opioid system, a cornerstone of pain management, has been historically dominated by drugs targeting the μ-opioid receptor (MOR). While effective, MOR agonists are fraught with severe side effects, including respiratory depression, dependence, and addiction. This has spurred the exploration of alternative opioid receptors, with the δ-opioid receptor (DOR) emerging as a promising target.[1] Selective activation of DORs offers the potential for potent analgesia and additional therapeutic benefits, such as anxiolytic and antidepressant effects, with a potentially wider safety margin compared to MOR agonists.[2][3] The development of selective DOR agonists represents a critical unmet need in modern pharmacology.

Part 1: The Genesis of KNT-127 - A Journey of Rational Drug Design

The development of KNT-127 stemmed from a rational drug design approach aimed at overcoming the limitations of previous DOR agonists.[4] Early non-peptidic agonists, while selective, often suffered from poor bioavailability and undesirable side effects like convulsions.

From a Potent In Vitro Ligand to a Systemically Active Drug

The journey began with an earlier compound, SN-28, which demonstrated high in vitro potency for the DOR. However, it lacked in vivo efficacy upon systemic administration, a failure attributed to its charged ammonium groups hindering its ability to cross the blood-brain barrier.[4] This critical insight guided the design of KNT-127. The core chemical scaffold was modified to enhance its lipophilicity and facilitate central nervous system penetration, leading to a compound that retained high DOR affinity and gained systemic activity.[4]

Chemical Synthesis of KNT-127

The synthesis of KNT-127 (1,2,3,4,4a,5,12,12a-octahydro-2-methyl-4aβ,1β-([5][6]benzenomethano)-2,6-diazanaphthacene-12aβ,17-diol) is a multi-step process rooted in morphinan chemistry.[4][7] While a detailed synthetic route is beyond the scope of this guide, the key steps involve the construction of the core morphinan skeleton followed by the introduction of the quinoline moiety, which is crucial for its DOR selectivity.[8][9]

Part 2: Unraveling the Pharmacological Profile of KNT-127

KNT-127 has been extensively characterized through a battery of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential.

In Vitro Characterization: High Affinity and Selectivity

Receptor Binding Assays: Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., KNT-127). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Quantitative Binding Affinity Data for KNT-127:

| Receptor | Ki (nM) | Selectivity (fold vs. DOR) |

|---|---|---|

| δ-Opioid Receptor (DOR) | 0.16 [6][10][11] | - |

| μ-Opioid Receptor (MOR) | 21.3[6][10][11] | 133 |

| κ-Opioid Receptor (KOR) | 153[6][10][11] | 956 |

These data unequivocally demonstrate that KNT-127 is a potent and highly selective DOR agonist.[6][10][11]

Functional Profile: A G Protein-Biased Agonist

Beyond binding, it is crucial to understand how a ligand activates the receptor. Functional assays, such as GTPγS binding and cAMP accumulation assays, provide insights into the efficacy and potency of an agonist.

Experimental Protocol: GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human δ-opioid receptor.

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of KNT-127 in an appropriate assay buffer.

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.

KNT-127 has been shown to be a potent agonist in functional assays.[6] Importantly, it exhibits biased agonism, preferentially activating G protein-dependent signaling pathways over the recruitment of β-arrestin.[6][10] This is a significant finding, as β-arrestin recruitment has been implicated in some of the adverse effects of opioid agonists, including receptor internalization and the development of tolerance.[8][10]

In Vivo Pharmacology: A Spectrum of Therapeutic Effects

Preclinical studies in animal models have demonstrated the therapeutic potential of KNT-127 in a range of conditions.

Antihyperalgesic and Analgesic Effects: In models of inflammatory and neuropathic pain, acute administration of KNT-127 has been shown to reverse hyperalgesia.[5][12] This effect is mediated by DOR, as it is absent in DOR knockout mice.[5]

Antidepressant- and Anxiolytic-like Effects: KNT-127 exhibits robust antidepressant- and anxiolytic-like effects in various rodent models, such as the forced swim test and elevated plus maze.[2][5][6] These effects are observed after a single administration, suggesting a rapid onset of action, which is a significant advantage over many current antidepressants.[3][13]

Favorable Side Effect Profile: Crucially, KNT-127 does not induce convulsions or catalepsy at therapeutic doses, a significant improvement over the prototypical DOR agonist SNC80.[14] Furthermore, it does not cause significant hyperlocomotion.[5] Chronic administration of KNT-127 leads to the development of tolerance to its analgesic effects but not to its antidepressant-like effects, suggesting distinct underlying mechanisms.[5][12]

Part 3: Delving into the Mechanism of Action of KNT-127

The therapeutic effects of KNT-127 are underpinned by its specific interactions with the DOR and the subsequent activation of intracellular signaling cascades in key brain regions.

Signaling Pathways Activated by KNT-127

Activation of the DOR by KNT-127 initiates a cascade of intracellular events, primarily through the Gαi/o subunit of the G protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels.[6]

Recent research has elucidated a critical role for the PI3K-Akt-mTORC1 signaling pathway in the antidepressant-like effects of KNT-127.[13][15] Activation of this pathway in the medial prefrontal cortex and amygdala is essential for its therapeutic action.[11][13]

Caption: Signaling pathway of KNT-127 at the δ-opioid receptor.

Neurobiological Basis of Therapeutic Effects

The anxiolytic and antidepressant effects of KNT-127 are associated with its ability to modulate neuronal activity in specific brain circuits, including the prelimbic cortex-basolateral amygdala circuit.[11] It has been shown to increase the release of dopamine and L-glutamate in the striatum, nucleus accumbens, and prefrontal cortex.[6][10] Furthermore, KNT-127 has been found to facilitate the extinction of contextual fear memories, suggesting its potential in treating fear- and stress-related disorders.[16][17]

Part 4: Experimental Workflows

The characterization of KNT-127 involves a series of well-defined experimental workflows.

Caption: Experimental workflow for the development of KNT-127.

Conclusion and Future Directions

KNT-127 represents a significant advancement in the development of selective DOR agonists. Its potent and selective binding to the DOR, coupled with its G protein-biased agonism and favorable in vivo profile, makes it a promising candidate for the treatment of pain, depression, and anxiety. The elucidation of its mechanism of action, particularly the role of the PI3K-Akt-mTORC1 pathway, provides a solid foundation for its further clinical development. Future research should focus on translating these promising preclinical findings into human clinical trials to fully assess the therapeutic potential of KNT-127.

References

-

Title: In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice. Source: British Journal of Pharmacology URL: [Link]

-

Title: In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice. Source: PubMed URL: [Link]

-

Title: Design and synthesis of KNT-127, a δ-opioid receptor agonist effective by systemic administration. Source: PubMed URL: [Link]

-

Title: KNT-127 Source: Grokipedia URL: [Link]

-

Title: Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development Source: PubMed URL: [Link]

-

Title: Delta opioid receptor agonists activate PI3K–mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects Source: Tokyo University of Science URL: [Link]

-

Title: Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice Source: Frontiers URL: [Link]

-

Title: opioid receptor agonist KNT-127 Source: Kobe University Repository URL: [Link]

-

Title: A non-convulsant delta opioid receptor agonist, KNT-127, reduces cortical spreading depression and nitroglycerin-induced allodynia Source: PMC - NIH URL: [Link]

-

Title: Anti-Depressant Agent KNT-127 Reduces Stress as Well as Depression Source: Tokyo University of Science URL: [Link]

-

Title: Anti-depressant agent KNT-127 reduces stress as well as depression Source: ScienceDaily URL: [Link]

-

Title: Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice Source: PMC - PubMed Central URL: [Link]

-

Title: Targeting delta opioid receptors for pain treatment: Drugs in phase I and II clinical development Source: ResearchGate URL: [Link]

-

Title: Researchers Identify Promising Target for Fast-Acting Antidepressants with Source: Bioengineer.org URL: [Link]

-

Title: Category:Delta-opioid receptor agonists Source: Wikipedia URL: [Link]

-

Title: Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism Source: PubMed URL: [Link]

-

Title: Update on potential drugs targeting delta and kappa opioid receptors Source: YouTube URL: [Link]

-

Title: Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism. Source: Semantic Scholar URL: [Link]

-

Title: Developing delta opioid receptor agonists for migraine treatment Source: VJNeurology URL: [Link]

-

Title: Structure-signal relationships of the δ-opioid-receptor (DOR)-selective agonist KNT-127 - Part I: Impact of the morphinan Source: ChemRxiv URL: [Link]

-

Title: Pharmacological traits of delta opioid receptors: pitfalls or opportunities? Source: PubMed Central URL: [Link]

-

Title: What are some selective delta opioid receptor agonists? Source: Quora URL: [Link]

-

Title: Structure-signal relationships of the δ-opioid-receptor (DOR)-selective agonist KNT-127 - Part I: Impact of the morphinan skeleton on the G-protein-biased DOR agonism Source: ChemRxiv URL: [Link]

-

Title: Fighting Fear with δ-Opioid Receptor Agonist, KNT-127 Source: YouTube URL: [Link]

-

Title: How to Differentiate Opioid Receptors: Mu, Kappa, and Delta Source: YouTube URL: [Link]

-

Title: δ receptor | Opioid receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Opioid Agonists, Partial Agonists, Antagonists: Oh My! Source: Pharmacy Times URL: [Link]

Sources

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Anti-Depressant Agent KNT-127 Reduces Stress as Well as Depression | Tokyo University of Science [tus.ac.jp]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Design and synthesis of KNT-127, a δ-opioid receptor agonist effective by systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Signal Relationships of the δ-Opioid-Receptor (DOR)-Selective Agonist KNT-127-Part I: Impact of the Morphinan Skeleton on the G-Protein-Biased DOR Agonism. | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. In vivo properties of KNT-127, a novel δ opioid receptor agonist: receptor internalization, antihyperalgesia and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tus.elsevierpure.com [tus.elsevierpure.com]

- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 15. bioengineer.org [bioengineer.org]

- 16. Frontiers | Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice [frontiersin.org]

- 17. Selective δ-Opioid Receptor Agonist, KNT-127, Facilitates Contextual Fear Extinction via Infralimbic Cortex and Amygdala in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Truth: A Technical Guide to TL13-27 and its Role in Validating In Vitro Kinase Degradation Assays

A Note to the Researcher: This guide addresses the specified topic of "TL 13-27 for in vitro kinase degradation assays." Our comprehensive analysis of the scientific literature reveals a critical clarification: TL13-27 is not an active degrader but rather an essential negative control. Its proper use is pivotal for validating the mechanism of action of its active counterpart, the multi-kinase degrader TL12-186. This guide is structured to provide a scientifically rigorous and practical framework for researchers, clarifying the roles of these compounds and offering a detailed protocol for their effective use in targeted protein degradation studies.

Deconstructing the PROTAC Paradigm: An Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity enables the E3 ligase to tag the POI with a chain of ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome.[1][2]

This guide will focus on in vitro kinase degradation assays using a well-characterized PROTAC system: the active degrader TL12-186 and its corresponding negative control, TL13-27.

TL12-186 and TL13-27: A Tale of Two Molecules

Contrary to the initial premise, TL13-27 does not induce kinase degradation. Instead, it serves as a crucial negative control for the active, multi-kinase degrader TL12-186.[3] Both molecules share a similar chemical scaffold, including a promiscuous kinase inhibitor moiety derived from TAE684.[3] However, they differ in their E3 ligase-recruiting ligand.

-

TL12-186: The Active Degrader TL12-186 incorporates a pomalidomide moiety, a well-established ligand for the Cereblon (CRBN) E3 ligase.[4] This allows TL12-186 to effectively recruit CRBN to a wide range of kinases, leading to their ubiquitination and degradation.[3][5] It exhibits potent binding to CRBN with an IC50 of 12 nM.[3]

-

TL13-27: The Inactive Control In contrast, TL13-27 possesses a modified CRBN-binding moiety where the glutarimide ring of pomalidomide is replaced with a δ-lactam. This seemingly minor change dramatically reduces its binding affinity for CRBN (IC50 = 5.5 μM), rendering it incapable of forming a stable ternary complex and inducing protein degradation.[3] This structural difference makes TL13-27 an ideal negative control to demonstrate that the degradation observed with TL12-186 is indeed CRBN-dependent.

The following diagram illustrates the mechanism of action of TL12-186 and the reason for the inactivity of TL13-27.

Caption: Mechanism of TL12-186-mediated degradation and the role of TL13-27.

Experimental Design: The Cornerstone of a Robust Degradation Assay

A well-designed in vitro kinase degradation assay is crucial for accurately assessing the efficacy and mechanism of a PROTAC. The following considerations are paramount:

-

Cell Line Selection: Choose a cell line that expresses both the target kinase and the CRBN E3 ligase at detectable levels.

-

Dose-Response and Time-Course: To determine the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax), a dose-response experiment is essential. A time-course experiment is also necessary to understand the kinetics of degradation.

-

Essential Controls: The inclusion of appropriate controls is non-negotiable for data interpretation.

-

Vehicle Control (e.g., DMSO): Establishes the baseline protein level.

-

Active PROTAC (TL12-186): The experimental compound being tested.

-

Inactive Control (TL13-27): Demonstrates that degradation is dependent on E3 ligase binding.

-

Warhead Alone (e.g., TL13-87): Controls for any effects of target inhibition without degradation.[3]

-

E3 Ligase Ligand Alone (e.g., Pomalidomide): Controls for any off-target effects of the E3 ligase ligand.

-

Proteasome Inhibitor (e.g., MG132): Confirms that protein loss is due to proteasomal degradation.

-

Step-by-Step Protocol: Western Blotting for In Vitro Kinase Degradation

Western blotting is a widely used and reliable method for quantifying changes in protein levels following PROTAC treatment.[1]

Materials:

-

Selected cancer cell line (e.g., MOLM-14, MOLT-4)[5]

-

Cell culture medium and supplements

-

TL12-186, TL13-27, and other control compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the target kinase

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment:

-

For dose-response experiments, treat cells with a serial dilution of TL12-186 and a fixed high concentration of TL13-27 for a predetermined time (e.g., 24 hours).

-

For time-course experiments, treat cells with a fixed concentration of TL12-186 (typically around the DC50) and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant.[1]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.[1]

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the compound concentration to determine the DC50 and Dmax.

-

The following diagram outlines the experimental workflow for a typical in vitro kinase degradation assay.

Caption: Western Blot workflow for assessing PROTAC-mediated degradation.

Data Interpretation and Quantitative Analysis

The primary outputs of a Western blot-based degradation assay are the DC50 and Dmax values.

| Parameter | Description | Typical Value for TL12-186 | Expected Value for TL13-27 |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Varies depending on the target kinase and cell line, often in the nanomolar range. | No significant degradation observed. |

| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | Can exceed 90% for susceptible kinases. | No significant degradation observed. |

A successful degradation experiment will show a dose-dependent decrease in the target kinase level with TL12-186 treatment, while TL13-27 will have no effect. This confirms that the observed degradation is dependent on the recruitment of the CRBN E3 ligase.

Orthogonal Validation Methods

While Western blotting is a robust primary assay, employing orthogonal methods can provide a more comprehensive validation of PROTAC activity.

-

Quantitative Mass Spectrometry (MS)-based Proteomics: This powerful technique allows for an unbiased, proteome-wide analysis of protein abundance changes following PROTAC treatment. It can confirm on-target degradation and identify potential off-target effects.[2]

-

NanoBRET™ Ternary Complex Formation Assays: This live-cell assay can directly measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in real-time. This provides mechanistic insight into the initial step of the degradation process.[6][7]

Conclusion: The Critical Role of the Negative Control

In the field of targeted protein degradation, the importance of rigorous controls cannot be overstated. TL13-27, while not an active degrader, is an indispensable tool for researchers working with its active counterpart, TL12-186. By demonstrating a lack of activity due to its inability to bind CRBN, TL13-27 provides the necessary evidence to conclude that the degradation induced by TL12-186 is a direct result of its intended mechanism of action. This in-depth technical guide provides a framework for understanding the nuances of this PROTAC system and for designing and executing robust in vitro kinase degradation assays that will yield clear, interpretable, and publishable results.

References

-

Huang HT, Dobrovolsky D, Paulk J, et al. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader. Cell Chem Biol. 2018;25(1):88-99.e6. Available from: [Link].

-

PROTAC-Induced Proteolytic Targeting. Methods Mol Biol. 2018;1768:189-200. Available from: [Link].

-

Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol Biol. 2021;2378:157-175. Available from: [Link].

-

Trory, J.S., et al. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function and thrombosis. bioRxiv 2022.05.30.493973. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TL12-186 | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Confidence: A Technical Guide to the Role of the Negative Control in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation (TPD), the elegant mechanism of action – hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins – offers a paradigm shift in therapeutic intervention.[1][2] At the heart of this modality lie proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to induce the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[2] However, the complexity of this process demands rigorous validation to ensure that the observed protein loss is a direct result of the intended mechanism and not a consequence of off-target effects or non-specific cytotoxicity.[1][2] Herein lies the indispensable role of the negative control – the silent partner in every robust TPD experiment that speaks volumes about the specificity and mechanism of action of a degrader.

This technical guide provides an in-depth exploration of the design, application, and interpretation of negative controls in TPD research. Moving beyond a mere checklist of experimental steps, we will delve into the causal logic that underpins the selection and use of appropriate controls, empowering researchers to build self-validating experimental systems and generate data with the highest degree of scientific integrity.

The "Why": Deconvoluting Degradation from Inhibition and Off-Target Effects

The primary objective of a negative control in TPD is to isolate the degradation-dependent phenotype from other potential cellular effects of the PROTAC molecule.[4] A PROTAC is a tripartite molecule, and its effects could arise from:

-

Target Engagement: The "warhead" of the PROTAC binds to the POI, which could lead to inhibition of its function, independent of degradation.[5]

-

E3 Ligase Engagement: The E3 ligase binder could have its own biological activity.

-

Non-specific Toxicity: The overall molecule could induce cellular stress or toxicity, leading to a reduction in protein levels through indirect mechanisms.

A well-designed negative control is structurally almost identical to the active PROTAC but contains a specific modification that ablates a critical function, typically binding to either the POI or the E3 ligase.[1][2] By comparing the cellular effects of the active PROTAC to its inactive counterpart, researchers can confidently attribute the observed degradation of the target protein to the formation of the ternary complex.[1]

Designing the "Right" Negative Control: Key Strategies

The two most common and informative strategies for designing negative controls for PROTACs involve creating molecules that are deficient in one of their key binding interactions.

The E3 Ligase Binding-Deficient Control

This is arguably the most critical negative control. The goal is to create a molecule that can still bind to the target protein but can no longer recruit the E3 ligase. This is often achieved through a subtle chemical modification to the E3 ligase ligand that disrupts its interaction with the ligase. For thalidomide-based PROTACs that recruit Cereblon (CRBN), a common strategy is the methylation of the glutarimide nitrogen, which sterically hinders binding to the CRBN pocket.[5]

The Target Protein Binding-Deficient Control

This type of control is designed to bind to the E3 ligase but not to the POI. This is achieved by modifying the "warhead" portion of the PROTAC. A common and elegant strategy is to use an inactive stereoisomer (an epimer or enantiomer) of the active warhead that is known to have significantly reduced or no binding affinity for the target.[5][6] This control is crucial for ruling out off-target effects mediated by the E3 ligase-binder-linker combination and for confirming that the observed phenotype is due to the degradation of the intended target.

Experimental Validation: A Self-Validating System

A comprehensive validation workflow for a PROTAC and its negative control should provide unequivocal evidence for the intended mechanism of action.

Quantitative Performance Metrics: A Comparative Analysis

The following table summarizes the expected experimental outcomes for an active PROTAC and its corresponding negative control.

| Parameter | Active PROTAC | Negative Control | Rationale for Difference |

| DC₅₀ (Degradation) | Potent (e.g., < 100 nM) | Inactive (e.g., > 10,000 nM) | The active PROTAC efficiently induces degradation at low concentrations, while the negative control is unable to form the ternary complex required for degradation.[1][2] |

| Dₘₐₓ (Degradation) | High (e.g., > 90%) | Minimal (e.g., < 10%) | The active PROTAC leads to near-complete degradation of the target protein, whereas the negative control shows little to no effect on protein levels.[1][2] |

| Target Engagement (CETSA) | Thermal Shift Observed | Thermal Shift Observed (for E3-binding deficient control) or No Shift (for target-binding deficient control) | CETSA confirms that the PROTAC and the E3-binding deficient control can bind to the target protein in a cellular context.[7][8] |

| Ternary Complex Formation | Forms a stable POI-PROTAC-E3 complex | Does not form a stable ternary complex | The inability of the negative control to bind either the target or the E3 ligase prevents the formation of the crucial ternary complex.[2] |

| IC₅₀ (Phenotypic Effect) | Potent | Inactive | The degradation of the target protein by the active PROTAC leads to a downstream biological effect (e.g., reduced cell viability), which is absent with the inactive control.[2] |

DC₅₀ (Half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.[1]

Experimental Protocols: Step-by-Step Methodologies

Rigorous and reproducible experimental protocols are the bedrock of reliable data.

Protocol 1: Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the gold standard for quantifying the degradation of the target protein.[1][9]

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of the active PROTAC and the negative control. A typical concentration range might be from 0.1 nM to 10 µM.[1]

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Treat the cells with the compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][10]

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[1]

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values by plotting the percent degradation against the log-transformed PROTAC concentration.[1]

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides direct evidence of the PROTAC-induced interaction between the POI and the E3 ligase.[11][12]

-

Cell Treatment and Lysis:

-

Treat cells with the active PROTAC, the negative control, and a vehicle control for a short duration (e.g., 1-4 hours). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[11]

-

Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with Protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or the POI overnight at 4°C. An isotype-matched IgG should be used as a negative control for the immunoprecipitation.[12][13]

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluates by Western blotting, probing for the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) in the active PROTAC-treated sample, but not in the negative control or vehicle-treated samples, confirms the formation of the ternary complex.[11]

-

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful label-free method to confirm direct binding of a PROTAC to its target in a cellular environment.[7][14]

-

Cell Treatment:

-

Treat intact cells with the active PROTAC, the negative control, and a vehicle control at a high concentration (e.g., 10 µM) for a specified time.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[14]

-

-

Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]

-

-

Analysis of Soluble Protein:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the active PROTAC and the E3-ligase binding-deficient control indicates target engagement.[14]

-

Interpreting Unexpected Results and Troubleshooting

Even with well-designed experiments, unexpected results can occur.

-

Partial Degradation with the Negative Control: This could indicate that the modification to the negative control did not completely abolish its binding activity or that there are off-target effects independent of the intended ternary complex formation. It is crucial to verify the lack of binding of the negative control through biophysical assays.

-

No Degradation with the Active PROTAC: This could be due to poor cell permeability, a suboptimal linker, or the "hook effect," where at high concentrations, the formation of unproductive binary complexes outcompetes the formation of the ternary complex.[11][15] A broad dose-response curve is essential to identify the optimal concentration for degradation.

-

Cell Line Specificity: The expression levels of the target protein and the E3 ligase can vary between cell lines, leading to different degradation efficiencies.[4]

Conclusion: The Unwavering Importance of Rigorous Controls

References

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech. [Link]

-

Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC. [Link]

-

CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. [Link]

-

NanoBRET Ternary Complex Formation Assays - ICE Bioscience. [Link]

-

BRD4 Ternary Complex PROTAC Assay Service - Reaction Biology. [Link]

-

NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. [Link]

-

Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram - ResearchGate. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. [Link]

-

A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. [Link]

-

Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - NIH. [Link]

-

Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | Request PDF - ResearchGate. [Link]

-

Modeling PROTAC Degradation Activity with Machine Learning - arXiv. [Link]

-

A two-step coIP assay was performed to test for ternary complexes... - ResearchGate. [Link]

-

Native Mass Spectrometry Analysis of Cullin RING Ubiquitin E3 Ligase Complexes in the Context of Targeted Protein Degradation | bioRxiv. [Link]

-

Targeted Protein Degradation to Advance Oncology Drug Discovery - YouTube. [Link]

-

Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed. [Link]

-

Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - ResearchGate. [Link]

-

Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]

-

Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH. [Link]

-

Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC. [Link]

-

The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. [Link]

-

The Developability Challenges with Bifunctional Targeted Protein Degraders. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pelagobio.com [pelagobio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Negative Control TL 13-27 in Targeted Protein Degradation Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. However, the elegant complexity of this mechanism necessitates rigorous experimental design to ensure that the observed biological effects are a direct consequence of the intended protein degradation. This guide provides a comprehensive overview of TL 13-27, a critical negative control for the multi-kinase PROTAC degrader TL 12-186, and its vital role in validating on-target activity in drug discovery and development.

The PROTAC Revolution and the Imperative of Controls

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically eliminate the protein from the cell, offering a distinct and often more potent therapeutic effect.

Given this mechanism, it is paramount to demonstrate that the observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the PROTAC molecule itself. This is where a well-designed negative control becomes indispensable. An ideal negative control should be structurally almost identical to the active PROTAC but lack a key functional element, thereby failing to induce degradation.

TL 13-27: The Inactive Epimer of a Potent Multi-Kinase Degrader

TL 13-27 serves as the negative control for TL 12-186, a potent multi-kinase degrader. TL 12-186 is designed to induce the degradation of a broad spectrum of kinases by recruiting the E3 ubiquitin ligase Cereblon (CRBN). The key to TL 13-27's inactivity lies in a subtle but critical structural modification.

Structural Basis of Inactivity:

TL 13-27 is the epimer of TL 12-186 at the 4-hydroxyproline moiety, which is responsible for binding to the CRBN E3 ligase. This change in stereochemistry at a single chiral center is sufficient to disrupt the binding of TL 13-27 to CRBN. Consequently, TL 13-27 cannot form the ternary complex between the target kinase and CRBN, and therefore does not induce ubiquitination and subsequent degradation of the target protein. This makes it an excellent tool to differentiate between the specific effects of protein degradation and other potential non-specific or off-target effects of the chemical scaffold.

Supplier and Catalog Information for TL 13-27

For researchers looking to incorporate this essential negative control into their experimental workflow, several reputable suppliers offer TL 13-27.

| Supplier | Catalog Number |

| Tocris Bioscience | 6525 |

| R&D Systems | 6525 |

| Excenen Pharmatech | Not specified[1] |

| BOC Sciences | BP-400014[] |

| DC Chemicals | Not specified[3] |

The Mechanism of Action: A Tale of Two Molecules

The differential activity of TL 12-186 and TL 13-27 provides a clear illustration of the PROTAC mechanism.

Figure 1: A diagram illustrating the differential mechanism of action between the active PROTAC TL 12-186 and its inactive negative control, TL 13-27.

Experimental Validation: A Step-by-Step Protocol

A fundamental experiment to validate the activity of TL 12-186 and the inactivity of TL 13-27 is a Western blot analysis to measure the levels of a target kinase.

Objective: To determine if TL 12-186, but not TL 13-27, induces the degradation of a target kinase in a cellular context.

Materials:

-

Cell line known to express the target kinase (e.g., MOLM-14)

-

TL 12-186 (active PROTAC)

-

TL 13-27 (negative control)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed the cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Treatment: Treat the cells with increasing concentrations of TL 12-186 and TL 13-27 (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control (DMSO). Incubate for a predetermined time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the target kinase levels to the loading control.

-

Expected Results: A dose-dependent decrease in the protein levels of the target kinase should be observed in cells treated with TL 12-186. In contrast, cells treated with TL 13-27 or the vehicle control should show no significant change in the target kinase levels.

Figure 2: A flowchart outlining the key steps in a Western blot experiment to validate the activity of TL 12-186 and the inactivity of TL 13-27.

Comprehensive Target Profile of TL 12-186

TL 12-186 is a promiscuous kinase degrader, and its activity has been profiled against a wide range of kinases. The use of TL 13-27 in these profiling studies has been crucial to confirm that the observed degradation is a result of the intended PROTAC mechanism. Some of the key kinase families and specific kinases targeted by TL 12-186 for degradation include:

-

Cyclin-Dependent Kinases (CDKs): Multiple members of the CDK family are degraded by TL 12-186.[4]

-

Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies and autoimmune diseases.[5][6]

-

FMS-like Tyrosine Kinase 3 (FLT3): A critical driver in acute myeloid leukemia.[7]

-

Aurora Kinases (AURKA/B): Important regulators of mitosis and a target in oncology.[7][8]

-

TEC Family Kinases (TEC, ITK): Involved in T-cell and B-cell signaling.[5][8]

-

Focal Adhesion Kinase (FAK/PTK2): Plays a role in cell adhesion and migration.[5]

Conclusion

The development of PROTACs represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-relevant proteins. In this exciting landscape, the principles of rigorous scientific validation remain paramount. TL 13-27, as the inactive epimeric control for the potent multi-kinase degrader TL 12-186, is an indispensable tool for researchers. Its use allows for the unambiguous attribution of biological effects to the specific degradation of target kinases, thereby ensuring the integrity and reliability of experimental data. As the field of targeted protein degradation continues to advance, the judicious use of well-characterized negative controls like TL 13-27 will be fundamental to the successful translation of this promising technology into novel therapeutics.

References

- Huang, H. T., et al. (2018). A chemoproteomic approach to query the degradable kinome using a multi-kinase degrader. Cell chemical biology, 25(1), 88-99.

-

DC Chemicals. (n.d.). TL 13-27. Retrieved from [Link]

- Trory, J. S., et al. (2023). Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function. Blood Advances, 7(9), 1692-1696.

Sources

- 1. excenen.com [excenen.com]

- 3. TL 13-27 |CAS 2250025-90-0|DC Chemicals [dcchemicals.com]

- 4. TL12-186 | Cell Signaling Technology [cellsignal.com]

- 5. Chemical degradation of BTK/TEC as a novel approach to inhibit platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.cellsignal.cn [media.cellsignal.cn]

An In-Depth Technical Guide to TL 13-27: Physicochemical Properties and a Framework for its Application as a Negative Control

Core Molecular and Physical Characteristics

TL 13-27 is a complex small molecule whose precise identity is defined by its molecular formula and weight. These foundational data points are critical for a range of experimental calculations, from preparing stock solutions to interpreting mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Formula | C44H53ClN10O8S | [][2][3] |

| Molecular Weight | 917.48 g/mol | [][2] |

| CAS Number | 2250025-90-0 | [][2] |

| Purity | ≥98% | [][4] |

| Appearance | (Typically a solid, refer to vendor-specific CoA) | |

| Storage Conditions | -20°C | [][4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

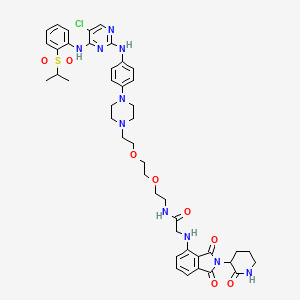

The chemical name for TL 13-27 is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide[4].

The Critical Role of a Negative Control: The Case of TL 13-27

In the field of targeted protein degradation, particularly concerning PROTACs (Proteolysis Targeting Chimeras), the use of a negative control is not merely good practice; it is an essential component of a robust experimental design. TL 13-27 serves as the designated negative control for the multi-kinase degrader TL 12-186[4][5]. Its utility is rooted in its structural similarity to TL 12-186, but with a critical modification that abrogates its ability to induce kinase degradation.

The primary function of TL 13-27 is to differentiate between the intended pharmacological effects of TL 12-186 (i.e., targeted protein degradation) and any off-target or non-specific effects that may arise from the chemical scaffold itself. By treating a biological system with TL 13-27 alongside TL 12-186, researchers can confidently attribute any observed protein degradation to the specific mechanism of action of TL 12-186. It has been demonstrated that TL 13-27 shows no kinase degradation in vitro[4][5].

Figure 1: This diagram illustrates the logical relationship in an experiment using TL 12-186 and its negative control, TL 13-27.

Experimental Protocol: Western Blotting to Validate Inactivity

To empirically validate that TL 13-27 does not induce the degradation of a target kinase, a western blot is the standard methodology.

Objective: To compare the protein levels of a target kinase in a cellular model following treatment with TL 12-186, TL 13-27, and a vehicle control.

Materials:

-

Cell line of interest (e.g., a human cancer cell line known to express the target kinase)

-

Cell culture medium and supplements

-

TL 12-186

-

TL 13-27

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target kinase

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of TL 12-186 and TL 13-27 in DMSO. Dilute the compounds to the desired final concentration in cell culture medium. Treat the cells with TL 12-186, TL 13-27, or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-